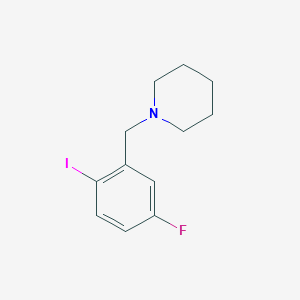

1-(5-Fluoro-2-iodobenzyl)piperidine

Description

1-(5-Fluoro-2-iodobenzyl)piperidine is a piperidine derivative featuring a benzyl group substituted with fluorine at position 5 and iodine at position 2. Piperidine scaffolds are prevalent in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors. The fluorine and iodine substituents in this compound likely influence its electronic properties, lipophilicity, and steric interactions, which can modulate binding affinity, metabolic stability, and pharmacokinetics.

Properties

Molecular Formula |

C12H15FIN |

|---|---|

Molecular Weight |

319.16 g/mol |

IUPAC Name |

1-[(5-fluoro-2-iodophenyl)methyl]piperidine |

InChI |

InChI=1S/C12H15FIN/c13-11-4-5-12(14)10(8-11)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 |

InChI Key |

QBRWREZQDSEUKK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC2=C(C=CC(=C2)F)I |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of Piperidine with 5-Fluoro-2-iodobenzyl Halides

The most straightforward method involves the nucleophilic substitution of piperidine with 5-fluoro-2-iodobenzyl chloride or bromide. This approach is analogous to protocols used for analogous iodobenzoyl-piperidine derivatives.

Procedure :

- Synthesis of 5-Fluoro-2-iodobenzyl Chloride :

- Alkylation Reaction :

Optimization Insights :

- Excess benzyl chloride improves yields but risks quaternary ammonium salt formation.

- Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates compared to dichloromethane.

Yield : 60–75% (extrapolated from analogous iodobenzoyl-piperidine syntheses).

Gabriel Synthesis with Phthalimide Protection

This two-step method avoids over-alkylation by protecting the amine during benzylation.

Procedure :

- Protection of Piperidine :

- Alkylation and Deprotection :

Advantages :

Reductive Amination of 5-Fluoro-2-iodobenzaldehyde

While less common, reductive amination offers an alternative pathway if the aldehyde precursor is accessible.

Procedure :

- Synthesis of 5-Fluoro-2-iodobenzaldehyde :

- Reductive Amination :

Challenges :

Experimental Procedures and Optimization

Direct Alkylation: Step-by-Step Protocol

Materials :

- 5-Fluoro-2-iodobenzyl chloride (1.2 g, 4.0 mmol)

- Piperidine (0.34 g, 4.0 mmol)

- Anhydrous DMF (15 mL)

- K₂CO₃ (0.55 g, 4.0 mmol)

Procedure :

- Dissolve benzyl chloride and K₂CO₃ in DMF.

- Add piperidine dropwise under nitrogen.

- Heat at 80°C for 18 hours.

- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (eluent: 3:1 hexane/ethyl acetate).

Critical Reaction Parameters

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Alkylation | 60–75 | >95 | Short reaction time, scalable | Requires pure benzyl chloride |

| Gabriel Synthesis | 65–70 | >90 | Avoids over-alkylation | Two-step process |

| Reductive Amination | 35–40 | 80–85 | No halogenated reagents | Low yield, aldehyde synthesis |

Challenges and Mitigation Strategies

- Iodine Stability : Light-sensitive intermediates require amber glassware and inert atmospheres.

- Regioselectivity : Directed ortho-metalation with fluorine as a directing group ensures correct iodination.

- Purification : Silica gel chromatography with gradient elution separates residual benzyl halides.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-2-iodobenzyl)piperidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or amines.

Substitution: The halogen atoms (fluorine and iodine) in the benzyl group can be substituted with other functional groups using nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(5-Fluoro-2-iodobenzyl)piperidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. The presence of fluorine and iodine atoms makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

Biology: The compound can be used in biological studies to investigate the effects of halogenated benzyl groups on biological systems. It can also serve as a probe in imaging studies due to the presence of iodine, which is a heavy atom.

Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific receptors or enzymes. The piperidine moiety is known for its pharmacological activity, and the addition of fluorine and iodine can enhance the compound’s efficacy and selectivity.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-iodobenzyl)piperidine is largely dependent on its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes in the body, potentially modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Binding and Orientation

Piperidine derivatives with varying substituents exhibit distinct binding modes in molecular docking studies. For example:

- 1-(3-Phenylbutyl)piperidine (): Compounds with hydrophobic substituents (e.g., phenylbutyl) at position 4 of the piperidine ring show RMSD values >2.5 Å in docking studies. Their orientation shifts toward helices α4 and α5, yet maintain salt bridge interactions with Glu172 .

Pharmacological Activity Comparisons

Analgesic and Neurological Effects:

- Phencyclidine (PCP) Derivatives (): PCP (1-(1-phenylcyclohexyl)piperidine) and its fluorinated analog 3F-PCP (1-(1-(3-fluorophenyl)cyclohexyl)piperidine) exhibit analgesic and dissociative properties. Fluorination at the phenyl ring (3F-PCP) modifies receptor affinity and toxicity profiles compared to non-fluorinated PCP . PCP-OCH3-tetralyl (1-[1-(3-methoxyphenyl)tetralyl]piperidine) demonstrated superior analgesic effects in tail immersion tests compared to ketamine, highlighting the role of substituent positioning .

Enzyme Inhibition:

- 1-DNJ Derivatives ():

- Substituents like 4-hydroxy-3-methoxybenzyl on the piperidine ring (Compound 6) resulted in potent α-glucosidase inhibition (IC50 = 0.207 mM), outperforming acarbose. The fluorine and iodine in 1-(5-Fluoro-2-iodobenzyl)piperidine may similarly enhance hydrogen bonding or hydrophobic interactions with enzyme active sites .

Receptor Affinity:

Data Table: Key Comparisons of Piperidine Derivatives

Substituent Impact on Physicochemical Properties

- Fluorine : Introduces electronegativity, enhancing hydrogen bonding and metabolic stability. Found in 3F-PCP and SARS-CoV-2 macrodomain inhibitors (), fluorine may reduce CYP450-mediated metabolism in the target compound.

- Methoxy/Hydroxy Groups : Improve solubility and hydrogen bonding (e.g., 1-DNJ derivatives), whereas halogens may prioritize lipophilicity over solubility .

Q & A

Q. Basic

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Storage : Store in airtight containers under nitrogen to prevent iodine degradation .

- Spill Management : Use inert absorbents (e.g., sand) and avoid water to prevent exothermic reactions .

How can computational modeling predict binding affinity to neurological targets?

Q. Advanced

- Molecular Docking : Use AutoDock Vina with crystal structures of NMDA receptors or σ-1 proteins to map hydrophobic interactions with the iodobenzyl group .

- QSAR Models : Corrogate electronic parameters (HOMO-LUMO gaps) with in vitro IC values for analog prioritization .

What solvent systems are recommended for chromatographic purification?

Q. Basic

- Normal Phase : Hexane/ethyl acetate (7:3) for non-polar impurities .

- Reverse Phase : Methanol/water (65:35) with 0.1% TFA for polar byproducts .

How do structural modifications at the piperidine ring affect pharmacokinetics?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.